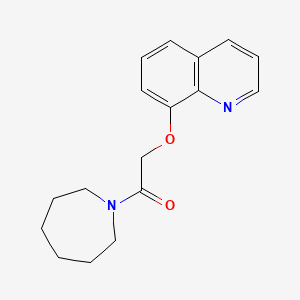
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). It may also act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have antibacterial and antifungal properties. In addition, this compound has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, microbiology, and neurobiology. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole. One direction is to further investigate its potential as a neuroprotective agent and its ability to inhibit inflammation. Another direction is to explore its potential as an anticancer agent and to optimize its use in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action and to identify potential drug targets.
Métodos De Síntesis
The synthesis of 2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole involves the reaction of 3-chlorobenzaldehyde with 2-hydroxyethylsulfone in the presence of a base to form the corresponding chalcone. The chalcone is then reacted with hydroxylamine hydrochloride to form the oxime, which is subsequently cyclized with acetic anhydride to yield the oxazole.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antifungal properties. It has also been investigated for its potential as a neuroprotective agent and for its ability to inhibit inflammation.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-4-(oxolan-2-ylmethylsulfonylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c16-12-4-1-3-11(7-12)15-17-13(8-21-15)9-22(18,19)10-14-5-2-6-20-14/h1,3-4,7-8,14H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWZXIOFQHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CS(=O)(=O)CC2=COC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)



![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)